G-Quadruplex Stabilization and Cellular Senescence Induction: Malouetine vs. Steroid FG
In a fluorescence melting screen of ~1000 small molecules against the human telomeric G-quadruplex sequence F21D, malouetine and the semi-synthetic derivative steroid FG (funtumine guanylhydrazone) were the two compounds identified as G-quadruplex stabilizers [1]. In HT1080 human fibrosarcoma cells, malouetine induced morphological senescence at 10 µM, whereas steroid FG produced equivalent senescence at 0.7 µM, representing an approximately 14-fold higher cellular potency for steroid FG [1]. Both compounds share a non-planar, non-aromatic steroidal scaffold distinct from all polyaromatic G-quadruplex ligands known at the time [1].
| Evidence Dimension | Concentration required to induce morphological senescence in HT1080 cells |
|---|---|
| Target Compound Data | Malouetine: 10 µM (4-day treatment) |
| Comparator Or Baseline | Steroid FG: 0.7 µM (4-day treatment) |
| Quantified Difference | Steroid FG is ~14-fold more potent than malouetine in this cellular senescence assay |
| Conditions | HT1080 human fibrosarcoma cell line; 4-day continuous exposure; morphological assessment by actin/DAPI fluorescence microscopy; senescence-associated β-galactosidase activity confirmed at 12 days |
Why This Matters
Researchers requiring the natural product scaffold for SAR studies or the weaker G-quadruplex stabilizer as a control compound will select malouetine over the more potent steroid FG, particularly when investigating the contribution of the guanylhydrazone moiety to telomere targeting.
- [1] Brassart B, Gomez D, De Cian A, et al. A new steroid derivative stabilizes G-quadruplexes and induces telomere uncapping in human tumor cells. Mol Pharmacol. 2007;72(3):631-640. doi:10.1124/mol.107.036574 View Source
